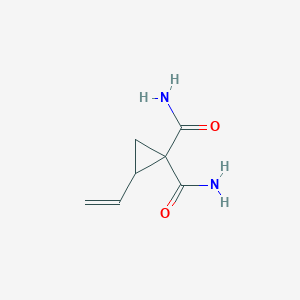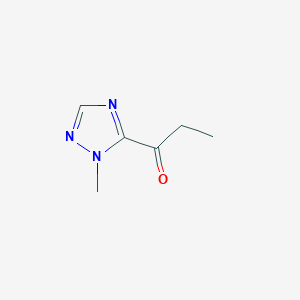
(RS)-2-Chloroacetyltetrahydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(RS)-2-Chloroacetyltetrahydrothiophene, commonly known as CTT, is a chemical compound with a molecular formula of C6H9ClOS. It is a heterocyclic organic compound that contains a thiophene ring and a chloroacetyl group. CTT has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of CTT is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. CTT has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell wall synthesis and membrane function.
Biochemical and Physiological Effects:
CTT has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it may cause skin and eye irritation upon contact. In terms of its biochemical and physiological effects, CTT has been shown to have antimicrobial activity against various fungi and bacteria, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTT in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using CTT is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are many potential future directions for the study of CTT. One possible direction is the development of new drugs based on its antimicrobial properties. Another direction is the synthesis of new materials and polymers using CTT as a precursor. Additionally, further research is needed to fully understand the mechanism of action of CTT and its potential applications in various fields.
Méthodes De Synthèse
CTT can be synthesized through a multistep process that involves the reaction of 2,5-dimethylthiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified by distillation and recrystallization to obtain pure CTT. This method has been widely used in the synthesis of CTT due to its high yield and purity.
Applications De Recherche Scientifique
CTT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTT has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, CTT has been used as a pesticide due to its ability to inhibit the growth of certain pests. In material science, CTT has been used as a precursor for the synthesis of various polymers and materials.
Propriétés
Numéro CAS |
150398-72-4 |
|---|---|
Formule moléculaire |
C6H9ClOS |
Poids moléculaire |
164.65 g/mol |
Nom IUPAC |
2-chloro-1-(thiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClOS/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
Clé InChI |
PKYVQGQRUGBWSU-UHFFFAOYSA-N |
SMILES |
C1CC(SC1)C(=O)CCl |
SMILES canonique |
C1CC(SC1)C(=O)CCl |
Synonymes |
Ethanone, 2-chloro-1-(tetrahydro-2-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
